molecular formula C18H20FN3O5S B10983764 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide

Cat. No.: B10983764
M. Wt: 409.4 g/mol
InChI Key: NPBLRDYOWZCBOW-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide is a heterocyclic acetamide derivative characterized by a pyridazinone core linked to a tetrahydrothiophene-1,1-dioxide moiety and a substituted phenyl group. Its molecular formula is C18H20FN3O5S (calculated based on structural analogs in ), with a molecular weight of approximately 409.44 g/mol. The compound’s structure features:

  • Pyridazinone ring: A six-membered di-aza heterocycle with a ketone group at position 6, known for its role in modulating biological activity (e.g., enzyme inhibition) .
  • 4-Fluoro-2-methoxyphenyl substituent: A meta-substituted aromatic group providing electronic and steric effects that influence target binding and metabolic stability.
  • Tetrahydrothiophene-1,1-dioxide: A sulfone-containing saturated ring system contributing to polarity and hydrogen-bonding capacity.
  • N-methylacetamide side chain: Enhances solubility and serves as a spacer for pharmacophore orientation.

Properties

Molecular Formula

C18H20FN3O5S

Molecular Weight

409.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-methylacetamide

InChI

InChI=1S/C18H20FN3O5S/c1-21(13-7-8-28(25,26)11-13)18(24)10-22-17(23)6-5-15(20-22)14-4-3-12(19)9-16(14)27-2/h3-6,9,13H,7-8,10-11H2,1-2H3

InChI Key

NPBLRDYOWZCBOW-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

    Synthesis of the Pyridazinone Moiety: The pyridazinone ring can be synthesized via cyclization reactions involving appropriate hydrazine derivatives and diketones.

    Coupling Reactions: The final step involves coupling the dioxidotetrahydrothiophene and pyridazinone intermediates with the fluorinated methoxyphenyl group using reagents like coupling agents (e.g., EDC, DCC) in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone moiety, leading to the formation of alcohol derivatives.

    Substitution: The fluorinated methoxyphenyl group can undergo nucleophilic substitution reactions, especially at the fluorine position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide can be studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

The compound’s structure suggests potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors. Its fluorinated phenyl group and pyridazinone moiety are common features in many bioactive compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorinated phenyl group could enhance binding affinity and specificity, while the pyridazinone moiety might contribute to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural analogs and their comparative features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Aryl Substituent Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Pyridazinone + THP-dioxide 4-Fluoro-2-methoxyphenyl Sulfone, N-methylacetamide ~409.44 Hypothesized kinase inhibition
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] () Pyridazinone p-Tolyl (methylphenyl) Ester, hydrazide ~330.38 Antimicrobial activity
N-(2-(tert-Butyl)phenyl)-... () Indole-acetamide 4-Chlorobenzoyl Chlorophenyl, tert-butyl ~627.17 Not specified; likely receptor modulation
Tetrahydrothienothiazolopyrimidines () Spiro-fused THP-dioxide Varied Sulfone, spirocyclic framework ~280–350 Heterocyclization studies

Pyridazinone Core Modifications

  • Target Compound vs. Derivatives: Both share the pyridazinone core, but the target compound’s 4-fluoro-2-methoxyphenyl group introduces stronger electron-withdrawing effects compared to the p-tolyl group (). This likely enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Impact of Fluorine : The fluorine atom in the target compound may reduce oxidative metabolism compared to methoxy or methyl groups, prolonging half-life .

Tetrahydrothiophene-1,1-dioxide (THP-dioxide) Modifications

  • Target Compound vs. Tetrahydrothienothiazolopyrimidines (): The THP-dioxide moiety in the target compound is linear, whereas derivatives incorporate it into spirocyclic systems.

Acetamide Side Chain Variations

  • Target Compound vs. : The N-methylacetamide group in the target compound contrasts with the bulky N-(phenyl(pyridin-2-yl)methyl) substituent in . Bulky groups in likely hinder rotational freedom, affecting target engagement kinetics .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~2.5 (higher than ’s ester derivatives due to fluorine and sulfone).
  • Solubility : Sulfone and acetamide groups enhance aqueous solubility compared to tert-butyl-substituted analogs ().

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